molecular formula C19H15Cl2N3O2 B2924753 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921531-81-9

2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2924753
CAS No.: 921531-81-9
M. Wt: 388.25
InChI Key: HPBMANBZUTXKCC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.25. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBMANBZUTXKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921531-81-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H15Cl2N3O2
  • Molecular Weight : 388.2 g/mol
  • Structure : The compound features a chlorinated benzamide moiety linked to a pyridazinone ring through an ethyl chain, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation.

Anticancer Activity

Recent studies have shown that derivatives of pyridazinone compounds can possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

In a study focusing on related compounds, it was found that certain benzamide derivatives exhibited potent HDAC inhibition. The compound FNA , a related structure, demonstrated:

  • IC50 against HDAC3 : 95.48 nM
  • Antiproliferative activity : IC50 of 1.30 μM against HepG2 cells

The study concluded that these compounds promote apoptosis and induce cell cycle arrest in cancer cells, suggesting potential therapeutic applications for similar structures like this compound .

Antimicrobial Activity

Pyridazinone derivatives have also been noted for their antimicrobial properties. Research indicates that modifications in the structure can enhance their efficacy against various pathogens.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound and related compounds:

Compound NameBiological ActivityIC50 ValueReference
FNAHDAC Inhibition95.48 nM
FNAAntiproliferative1.30 μM
Similar Pyridazinone DerivativeAntimicrobialVaries

The mechanism by which these compounds exert their effects is primarily through the inhibition of enzymes involved in histone deacetylation and modulation of apoptotic pathways. The presence of multiple functional groups enhances binding affinity to target proteins, thereby increasing biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.